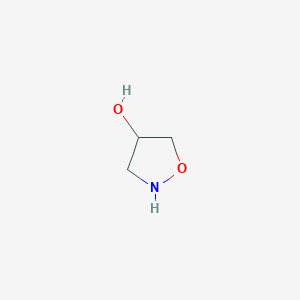

1,2-Oxazolidin-4-ol

Description

The exact mass of the compound 4-Isoxazolidinol is 89.047678466 g/mol and the complexity rating of the compound is 48.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazolidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c5-3-1-4-6-2-3/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWJIHMTJCJDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CON1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412279-21-1 | |

| Record name | 1,2-oxazolidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Applications

The synthesis of oxazolidine (B1195125) derivatives, including those with a hydroxyl group at the 4-position, typically involves the condensation of 1,2-aminoalcohols with carbonyl compounds such as aldehydes or ketones wikipedia.orgacs.orgontosight.ainih.govpolimi.it. For 1,2-Oxazolidin-4-ol (B2481866), this would generally involve a precursor like serinol (2-amino-1,3-propanediol) reacting with formaldehyde (B43269) or a related aldehyde. The hydroxyl group on the aminoalcohol precursor becomes the C4 hydroxyl group in the resulting oxazolidine ring.

Table 1: General Synthesis Approach for Oxazolidine Rings

| Reaction Type | Reactants | Product Class | Key Features | References |

| Condensation | 1,2-Aminoalcohol + Aldehyde/Ketone | Oxazolidines | Formation of a five-membered ring; often catalyzed by acid; can be performed solvent-free or with various solvents. | wikipedia.orgacs.orgontosight.ainih.govpolimi.it |

| Cyclization | Amino alcohol derivatives + Formaldehyde | Spiro-oxazolidines | Ring closure of secondary amine analogues with formaldehyde to form spiro-oxazolidine (B91167) systems. | mdpi.com |

While specific detailed synthetic protocols for the parent "this compound" are not explicitly detailed in the provided literature, its role as a building block is well-established. For instance, a derivative, "2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol," is listed as a fluorinated building block, indicating its use in the synthesis of more complex, functionalized molecules, likely through reactions involving the hydroxyl group or the ring nitrogen apolloscientific.co.uk. The value of this compound lies in its ability to introduce a chiral heterocyclic moiety into larger molecular structures, facilitating the development of compounds with specific biological activities.

Conclusion

The 1,2-Oxazolidin-4-ol (B2481866) scaffold, a five-membered heterocycle featuring oxygen and nitrogen atoms and a hydroxyl group at the C4 position, serves as a valuable and versatile building block in organic synthesis. Its structural features, including stereochemical potential and multiple functionalization sites, make it an attractive starting material for constructing complex molecules. While the broader oxazolidine (B1195125) and oxazolidinone classes have seen extensive research, particularly in medicinal chemistry for their antibiotic properties, the specific research scope for this compound is primarily focused on its utility as a synthetic intermediate. Its continued application in the synthesis of novel compounds promises further contributions to advancements in pharmaceuticals and other chemical sciences.

Compound List:

this compound

Oxazolidine

Oxazolidinone

Serinol (2-amino-1,3-propanediol)

Linezolid

Eperezolid

Tedizolid

Rivaroxaban

Contezolid

Radezolid

Posizolid

Torezolid

Furazolidone

Cycloserine

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol

Reactivity and Chemical Transformations of 1,2 Oxazolidin 4 Ol

Ring-Opening Reactions of the 1,2-Oxazolidin-4-ol (B2481866) Core

The 1,2-oxazolidine ring system can undergo cleavage under different catalytic conditions, leading to acyclic products. These reactions are often influenced by acid or base catalysis, or direct nucleophilic attack.

Acid catalysis typically facilitates the ring-opening of cyclic ethers and related structures by protonating the heteroatom (in this case, oxygen or nitrogen), thereby increasing the electrophilicity of the adjacent carbon atoms and making the ring more susceptible to nucleophilic attack. For this compound, acid-catalyzed hydrolysis generally involves the protonation of the ring oxygen atom, weakening the C-O bond. This is followed by the attack of a nucleophile, such as water, at one of the carbon atoms. In unsymmetrical systems similar to oxazolidines, the nucleophile preferentially attacks the more substituted carbon due to the development of partial positive charge (carbocation character) at that position during the bond-breaking process libretexts.orgkhanacademy.orglibretexts.orgmasterorganicchemistry.com. This mechanism is analogous to the opening of epoxides under acidic conditions, where the protonated oxygen atom acts as a better leaving group libretexts.orglibretexts.org. The outcome of such a reaction would typically yield a derivative of a 1,2-amino alcohol or a related structure, depending on which bond cleaves and the nature of the nucleophile present. While specific research on this compound's acid-catalyzed ring opening is detailed in various contexts, general principles suggest that acidic conditions can lead to ring cleavage, potentially forming amino-diol structures or their derivatives libretexts.orgkhanacademy.orglibretexts.orgmasterorganicchemistry.com.

Under basic conditions, ring opening typically proceeds via an SN2 mechanism. The nucleophile, such as a hydroxide (B78521) ion or an alkoxide, attacks one of the carbon atoms in the ring. Unlike acid catalysis, the oxygen atom is not protonated, and the ring strain is a significant driving force for the reaction libretexts.org. The nucleophile will preferentially attack the less sterically hindered carbon atom. The cleavage of the C-O bond results in the formation of an alkoxide intermediate, which is then protonated. For this compound, base-catalyzed hydrolysis would likely yield a 3-amino-1,2-propanediol (B146019) derivative, where the hydroxyl group at position 4 is retained. While direct literature on the base-catalyzed ring opening of this compound specifically is less prominent in general searches, related oxazolidine (B1195125) structures show susceptibility to such conditions, often leading to ring cleavage products libretexts.orgugent.begoogle.com.

Beyond acid or base catalysis, 1,2-oxazolidine rings can be opened by direct nucleophilic attack. The reactivity is influenced by the nature of the nucleophile and the substituents on the ring. Strong nucleophiles can attack the ring carbons, leading to bond cleavage. For instance, in the context of related oxazolidine systems, nucleophilic attack can be directed by Lewis acids or occur under specific reaction conditions, leading to functionalized products acs.orgdoi.org. The cleavability of oxazolidines is a key feature exploited in stereocontrolled synthesis, where they can act as directing groups. For example, a SmI2-mediated Reformatsky reaction has been used for the stereoselective synthesis of β-hydroxy-γ-amino acids, utilizing chiral oxazolidine auxiliaries doi.org. These reactions highlight the potential for various nucleophiles to induce ring opening, yielding diverse functionalized molecules.

Base-Catalyzed Ring Opening

Functionalization and Derivatization of this compound

The presence of a hydroxyl group and a secondary amine (within the ring) provides ample opportunities for derivatization and functionalization of the this compound core.

The hydroxyl group at the 4-position of this compound can undergo typical alcohol reactions.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) can yield the corresponding esters. This modification can alter the polarity and reactivity of the molecule.

Etherification: Alkylation of the hydroxyl group, for example, using alkyl halides under basic conditions (e.g., Williamson ether synthesis), can form ethers. This transformation is a common method to protect the hydroxyl group or introduce new functionalities.

Oxidation: The secondary alcohol can be oxidized to a ketone. Various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO3/H2SO4), or Swern oxidation conditions, could be employed, depending on the desired selectivity and compatibility with other functional groups.

The nitrogen atom in the 1,2-oxazolidine ring is a secondary amine and can be functionalized through alkylation or acylation reactions.

N-Alkylation: Treatment with alkyl halides or other alkylating agents, often in the presence of a base to deprotonate the amine, can introduce alkyl groups onto the nitrogen atom. This can modify the electronic properties and steric environment around the nitrogen.

N-Acylation: Reaction with acyl chlorides, acid anhydrides, or activated carboxylic acids can lead to the formation of N-acyl derivatives (amides). These reactions are typically carried out in the presence of a base to scavenge the acid byproduct. For example, N-acylation of oxazolidines has been reported under mild conditions, including Schotten-Baumann conditions or using acylimidazoles doi.org. Such modifications are crucial for protecting the amine or for further synthetic elaborations.

Spectroscopic and Structural Elucidation Studies of 1,2 Oxazolidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules, providing information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy reveals the different types of protons present in a molecule and their neighboring proton environments through chemical shifts, integration, and coupling patterns. For 1,2-Oxazolidin-4-ol (B2481866), ¹H NMR data would typically show signals corresponding to the protons on the ring carbons (C3, C5) and the proton of the hydroxyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms like oxygen and nitrogen hw.ac.ukchemistrysteps.com. Coupling constants (J values) between adjacent protons provide information about their spatial relationship and connectivity, allowing for the elucidation of the molecular backbone and stereochemistry hw.ac.ukhuji.ac.illibretexts.org. For instance, the hydroxyl proton (-OH) signal is often observed as a broad singlet and is typically exchangeable with deuterium (B1214612) oxide (D₂O) hw.ac.ukhuji.ac.il.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would ideally produce a distinct signal, with its chemical shift indicating its electronic environment savemyexams.comlibretexts.orglibretexts.org. Carbons bonded to electronegative atoms like oxygen and nitrogen are generally found further downfield (higher ppm values) savemyexams.comlibretexts.orglibretexts.orglibretexts.orgwisc.edu. The spectrum typically shows sharp, single signals for each carbon, as ¹³C-¹³C coupling is rare due to the low natural abundance of the ¹³C isotope, and proton decoupling is usually employed savemyexams.comlibretexts.orglibretexts.orgmasterorganicchemistry.com.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming structural assignments, especially for complex molecules.

COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other through bonds (typically 2 or 3 bonds), revealing ¹H-¹H connectivity emerypharma.comresearchgate.netbeilstein-journals.orgresearchgate.netsdsu.eduscience.govcolumbia.edu.

HMQC (Heteronuclear Single Quantum Coherence) : HMQC correlates protons directly bonded to carbons (one-bond correlation), mapping ¹H to ¹³C assignments emerypharma.comresearchgate.netresearchgate.netsdsu.eduscience.govcolumbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons separated by two or three bonds, providing long-range connectivity information essential for confirming the carbon skeleton and the placement of functional groups emerypharma.comresearchgate.netbeilstein-journals.orgresearchgate.netsdsu.eduscience.govcolumbia.edu. These techniques collectively help in establishing the complete structural framework and, when combined with NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into stereochemistry science.govbeilstein-journals.org.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, aiding in molecular structure confirmation libretexts.orgmsu.edulibretexts.orgchemguide.co.uksavemyexams.com. Electron ionization (EI) typically produces a molecular ion (M⁺) peak, representing the intact molecule that has lost an electron. This peak indicates the molecular mass of this compound. The molecule then fragments into smaller ions and radicals libretexts.orgchemguide.co.uksavemyexams.com. Analysis of these fragment ions and their relative abundances (the mass spectrum) provides clues about the functional groups and structural features present. Common fragmentation pathways include alpha-cleavage and rearrangements msu.edulibretexts.orgchemguide.co.ukresearchgate.net.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by detecting the absorption or scattering of infrared radiation, which causes molecular vibrations libretexts.orguc.edumsu.edusavemyexams.compressbooks.pub. For this compound, characteristic absorptions would be expected for:

O-H stretching : A broad band in the region of 3200-3600 cm⁻¹ (hydrogen-bonded) or around 3650-3600 cm⁻¹ (free O-H) would indicate the presence of the hydroxyl group libretexts.orguc.edumsu.edupressbooks.pubresearchgate.netlibretexts.org.

C-O stretching : Found in the region of 1000-1300 cm⁻¹, indicative of the alcohol and ether linkages within the oxazolidine (B1195125) ring uc.edumsu.edu.

C-N stretching : Typically observed in the range of 1000-1250 cm⁻¹ uc.edu.

C-H stretching : Aliphatic C-H stretching bands appear around 2850-3000 cm⁻¹ uc.edupressbooks.pub.

Raman spectroscopy complements IR by detecting different vibrational modes, offering additional structural information.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and the precise arrangement of atoms in the solid state science.govbeilstein-journals.orgnih.govresearchgate.netnih.govlibretexts.orgmdpi.com. Crucially, it can also establish the absolute configuration of chiral molecules by analyzing diffraction patterns, often by refining parameters like the Flack parameter nih.govlibretexts.org. This technique provides unambiguous confirmation of the molecular structure and stereochemistry, including the relative and absolute configuration of stereocenters.

Compound Name List:

this compound

Conformational Analysis using Spectroscopic Methods

The determination of molecular conformation is crucial for understanding a compound's physical and chemical properties. For heterocyclic compounds such as this compound, spectroscopic techniques, predominantly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for elucidating preferred spatial arrangements. While detailed research findings and specific data tables pertaining to the conformational analysis of this compound using these methods were not identified in the provided search results, the general approach involves several key spectroscopic techniques.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides fundamental information about the molecular structure by revealing the chemical environment of each atom. For conformational analysis, specific NMR parameters are analyzed:

Chemical Shifts: The positions of signals in ¹H and ¹³C NMR spectra offer initial clues about the electronic environment of protons and carbons, which can be influenced by the molecule's conformation.

Coupling Constants (J-couplings): Vicinal coupling constants (³JHH) between protons on adjacent atoms are particularly informative. These values are directly related to the dihedral angles between the coupled protons via the Karplus equation. For a saturated five-membered ring like the oxazolidine core, the magnitude of these coupling constants can distinguish between different ring puckers (e.g., envelope or twist conformations) and determine the relative orientation of substituents, such as the hydroxyl group at the C4 position (axial vs. equatorial).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are spatially close, even if they are not directly bonded. This technique is vital for establishing the relative stereochemistry and confirming the spatial proximity of different parts of the molecule, thereby providing strong evidence for specific conformers.

In many modern studies, experimental spectroscopic data is often complemented by computational methods, such as Density Functional Theory (DFT) calculations. These calculations can predict potential low-energy conformers, and the calculated NMR parameters (chemical shifts and coupling constants) can be compared with experimental values to assign the most probable conformation(s) in solution.

However, the specific research findings and experimental data required to generate data tables detailing the conformational analysis of this compound were not available in the provided search results. Therefore, a detailed presentation of such findings and associated data tables for this particular compound cannot be furnished at this time.

Theoretical and Computational Investigations of 1,2 Oxazolidin 4 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and properties of molecules. Techniques such as Density Functional Theory (DFT) are widely employed to compute various electronic parameters. For 1,2-Oxazolidin-4-ol (B2481866), these calculations would typically focus on determining its molecular orbitals, charge distribution, and dipole moment.

DFT calculations, often utilizing functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-31++G, 6-311G , cc-pVTZ) kpru.ac.thacs.orgresearchgate.netresearchgate.net, provide critical information about the molecule's electronic nature. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their energy gap, are crucial for predicting chemical reactivity, electronic transitions, and charge transfer processes kpru.ac.thacs.orgjournalirjpac.comjetir.org. A smaller HOMO-LUMO gap generally indicates higher reactivity and easier excitation. For related oxazolidine (B1195125) derivatives, energy gaps have been reported in the range of approximately 4.0 to 5.1 eV acs.orgjournalirjpac.com.

Atomic Charges: Mulliken population analysis or other charge distribution methods reveal the partial positive or negative charges on individual atoms. This information is vital for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack kpru.ac.thresearchgate.net. For instance, oxygen and nitrogen atoms in heterocyclic compounds often bear partial negative charges due to their electronegativity, while hydrogen atoms tend to be positively charged kpru.ac.th.

Dipole Moment: The dipole moment quantifies the polarity of the molecule, influencing its solubility, intermolecular interactions, and behavior in electric fields kpru.ac.thjournalirjpac.com.

Table 5.1.1: Illustrative Electronic Properties from Quantum Chemical Calculations

| Property | Typical Value/Range (eV or Debye) | Significance |

| HOMO Energy | -5.0 to -7.0 | Electron donating ability, site of electrophilic attack |

| LUMO Energy | -1.0 to -3.0 | Electron accepting ability, site of nucleophilic attack |

| HOMO-LUMO Gap | 3.5 to 5.5 | Chemical reactivity, optical properties, electronic excitation |

| Dipole Moment | 1.0 to 4.0 (Debye) | Molecular polarity, intermolecular interactions, solubility |

| Atomic Charges | Varies by atom | Indicates polarity of bonds, sites for electrostatic interactions |

Note: Values are illustrative, based on calculations for related heterocyclic compounds and general DFT studies kpru.ac.thacs.orgjournalirjpac.comjetir.orgresearchgate.net. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Energy Landscapes

Molecules are not static entities but exist in various spatial arrangements, or conformers, dictated by rotations around single bonds and ring puckering. Conformational analysis aims to identify the most stable arrangements and map the energy landscape that governs transitions between them. For this compound, computational methods are used to explore its potential energy surface and identify low-energy conformers.

Techniques such as molecular mechanics or quantum chemical geometry optimizations are employed to find energy minima. The relative energies of these conformers, often calculated using DFT, determine their populations at a given temperature. Factors like hydrogen bonding, steric hindrance, and torsional strain contribute to the stability of different conformers. The energy landscape can be visualized as a multidimensional surface where valleys represent stable conformers and hills represent transition states connecting them acs.orgnih.govrsc.org. Understanding these landscapes is crucial for predicting molecular behavior in different environments and during chemical reactions.

Prediction of Reactivity and Reaction Pathways

Computational chemistry plays a vital role in predicting how a molecule will react and elucidating the mechanisms of these transformations. For this compound, theoretical studies can identify reactive sites, predict reaction products, and calculate activation energies for various reaction pathways.

Methods like DFT are used to locate transition states, which represent the highest energy point along a reaction coordinate. The energy difference between reactants and the transition state gives the activation energy, a key determinant of reaction rate researchgate.netresearchgate.net. Reactivity descriptors, such as Fukui functions, electrophilicity, and nucleophilicity indices, derived from electronic structure calculations, can pinpoint specific atoms or functional groups that are most susceptible to particular types of chemical attack researchgate.netresearchgate.net. For example, studies on related oxazolidine derivatives have investigated their reactivity towards nucleophilic substitution and ring-opening reactions acs.orgresearchgate.netresearchgate.net. The prediction of feasible reaction pathways, often aided by heuristics and quantum chemical calculations, helps in designing synthetic routes and understanding complex reaction networks researchgate.net.

Table 5.3.1: Illustrative Reactivity Descriptors and Concepts

| Descriptor/Concept | Significance |

| Transition State (TS) | Highest energy point on a reaction pathway, indicating the energy barrier |

| Activation Energy (Ea) | Energy required to reach the TS from reactants; determines reaction rate |

| Fukui Function | Predicts the site of nucleophilic or electrophilic attack |

| Electrophilicity Index | Measures the tendency of a molecule to accept electrons |

| Nucleophilicity Index | Measures the tendency of a molecule to donate electrons |

| Reaction Pathway Analysis | Mapping out the sequence of elementary steps in a chemical reaction |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for each atom, MD simulations can track the trajectory of a molecule, revealing its flexibility, stability, and interactions with its environment (e.g., solvent molecules).

For this compound, MD simulations could be used to:

Assess Stability: Evaluate how the molecule's structure changes over time under specific conditions, such as in aqueous solution.

Study Interactions: Investigate how this compound interacts with solvent molecules, other small molecules, or biomolecules.

Analyze Conformational Dynamics: Observe transitions between different conformers and their associated energy barriers in a dynamic context.

Common analysis metrics in MD include Root Mean Square Deviation (RMSD) to track structural changes, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify specific interactions acquirepublications.orgfrontiersin.orgmdpi.com. These simulations are often performed using force fields that describe atomic interactions and are parameterized based on experimental or quantum chemical data.

In Silico Studies for Scaffold Design and Structural Optimization

The principles of computational chemistry are instrumental in modern drug discovery and materials science, particularly in scaffold design and structural optimization. The 1,2-oxazolidine ring system itself serves as a valuable scaffold in medicinal chemistry due to its versatile chemical properties and ability to present functional groups in specific spatial orientations nih.govnih.govnih.gov.

Scaffold Identification and Design: In silico methods can identify privileged scaffolds that are frequently found in biologically active molecules or can be used as starting points for designing new chemical entities. The oxazolidine ring is recognized for its role in various bioactive compounds nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models use computational approaches to correlate molecular structure with biological activity. These models can predict the activity of new compounds and guide the modification of existing ones to improve efficacy or other properties mdpi.comfrontiersin.orgnih.gov.

Lead Optimization: Computational tools assist in optimizing lead compounds by suggesting structural modifications to enhance potency, selectivity, pharmacokinetic properties (ADMET), and reduce toxicity. This can involve virtual screening of compound libraries, molecular docking to predict binding modes, and iterative cycles of design, prediction, and synthesis frontiersin.orgfrontiersin.orgnih.gov.

De Novo Design: Advanced computational methods can even design novel molecular structures from scratch based on specific target properties or binding site information frontiersin.orgbiorxiv.org.

By leveraging these in silico strategies, researchers can efficiently explore chemical space and rationally design molecules with tailored properties based on the 1,2-oxazolidine scaffold.

Compound Name List:

this compound

(4R)-1,2-oxazolidin-4-ol

(4S)-1,2-oxazolidin-4-ol

(2-(nitromethylene)oxazolidin-5-yl)methanamine

Oxazolidine-2,4-dione

Oxazolidin-4-one

Oxazolidine-5-one

Oxazolidin-2-one

Applications of 1,2 Oxazolidin 4 Ol in Organic Synthesis

1,2-Oxazolidin-4-ol (B2481866) as a Chiral Building Block

The inherent chirality of this compound makes it an attractive starting material or intermediate for constructing complex molecules with defined stereochemistry. Its ability to introduce chirality into synthetic pathways is a key aspect of its utility.

Enantioselective Synthesis of Complex Molecules

This compound and its derivatives are employed in strategies aimed at the enantioselective synthesis of complex organic molecules. These approaches leverage the pre-existing stereocenters within the oxazolidin-4-ol structure to direct the stereochemical outcome of subsequent reactions. This is crucial in the synthesis of pharmaceuticals and natural products, where specific enantiomers often possess distinct biological activities wikipedia.orgnumberanalytics.com. While the provided search results primarily discuss oxazolidin-2-ones as chiral auxiliaries, the fundamental principle of using chiral heterocyclic frameworks to control stereochemistry is applicable to this compound. Research in related chiral oxazolidine (B1195125) scaffolds highlights their role in achieving high enantiomeric excesses (ee) in various carbon-carbon bond-forming reactions acs.orgmdpi.com. For instance, chiral oxazolidine derivatives have been utilized in asymmetric catalysis, demonstrating their potential to influence the stereochemical pathways of complex syntheses.

Precursors to Advanced Organic Scaffolds and Intermediates

The this compound ring system can be strategically manipulated to yield a variety of advanced organic scaffolds and intermediates. Ring-opening reactions, functional group transformations, and further elaborations of the oxazolidine core can lead to diverse molecular architectures. These intermediates are then valuable for the synthesis of more complex target molecules. For example, the transformation of oxazolidinone derivatives, which share structural similarities, into amino alcohols has been reported, showcasing the potential for generating functionalized chiral synthons organic-chemistry.org. The ability to convert the oxazolidin-4-ol moiety into other cyclic or acyclic structures with controlled stereochemistry underscores its versatility as a synthetic precursor.

Role of this compound Derivatives in Catalyst Design

Derivatives of this compound can be designed to function as components of catalytic systems, influencing the stereoselectivity of chemical transformations.

Ligands for Asymmetric Catalysis

Chiral oxazolidine frameworks, including those derived from or related to this compound, are recognized for their utility as ligands in asymmetric metal catalysis acs.orgacs.org. These ligands coordinate to metal centers, creating a chiral environment that dictates the stereochemical outcome of catalytic reactions. For example, chiral oxazolines (related heterocycles) have a well-established legacy in asymmetric carbon-carbon bond-forming reactions, often prepared from chiral amino alcohols acs.org. The design of ligands incorporating the oxazolidin-4-ol motif can lead to highly enantioselective catalytic processes, such as asymmetric hydrogenation or other metal-catalyzed transformations.

Organocatalytic Applications

While direct examples of this compound itself acting as an organocatalyst were not explicitly detailed in the provided search snippets, related chiral oxazolidin-2-ones are known to be effective organocatalysts for various transformations nih.govbeilstein-journals.org. This suggests that suitably functionalized this compound derivatives could also be developed for organocatalytic applications, leveraging their inherent chirality to promote enantioselective reactions without the need for metal catalysts. The growing field of organocatalysis often utilizes chiral heterocyclic structures for efficient stereocontrol beilstein-journals.org.

Synthesis of Advanced Intermediates for Specialty Chemicals

The structural versatility and chirality of this compound make it a valuable precursor for synthesizing advanced intermediates relevant to specialty chemical sectors, including agrochemistry and materials science. By undergoing various chemical modifications, the oxazolidin-4-ol core can be transformed into key intermediates required for the production of complex molecules with specific functionalities. For instance, the synthesis of chiral amino alcohols, which are prevalent in pharmaceuticals and fine chemicals, can be facilitated through the manipulation of oxazolidine structures organic-chemistry.org. The development of efficient synthetic routes utilizing this compound could therefore contribute to the streamlined production of intermediates for agrochemicals, advanced materials, and other high-value chemical products.

Stereochemical Control and Stereodifferentiation Enabled by this compound Derivatives

Derivatives based on the oxazolidine and oxazolidinone ring systems have emerged as highly effective tools for achieving stereochemical control and stereodifferentiation in a wide array of organic transformations. The inherent chirality of these scaffolds, often derived from readily available chiral amino alcohols, allows them to function as potent chiral auxiliaries or as key components of chiral ligands and catalysts. These molecules exert their influence by creating a specific chiral environment around a reactive center, thereby directing the stereochemical outcome of bond-forming reactions with high fidelity.

The fundamental principle behind the stereodifferentiation afforded by these derivatives lies in their ability to bias the transition states of chemical reactions. Substituents on the chiral oxazolidine or oxazolidinone ring can sterically shield one face of a prochiral substrate or intermediate, forcing incoming reagents to approach from the less hindered side. In cases where these derivatives are part of a catalytic system, such as in metal-catalyzed reactions, the precise spatial arrangement of the oxazolidine moiety, often in conjunction with metal coordination, dictates the enantioselectivity or diastereoselectivity observed.

Key Applications and Research Findings

The versatility of oxazolidine and oxazolidinone scaffolds has led to their widespread application in various asymmetric syntheses, including Diels-Alder reactions, hydroalkylations, aldol (B89426) reactions, and conjugate additions.

Diels-Alder Reactions: Chiral oxazolidin-2-one derivatives have been employed both as substrates and as components of catalytic systems for asymmetric Diels-Alder reactions. For instance, a notable example involves the iron(III)-catalyzed Diels-Alder reaction between cyclopentadiene (B3395910) and α,β-unsaturated oxazolidin-2-one derivatives. This methodology, utilizing chiral Fe(III)-bipyridine diol complexes, has demonstrated significant success in generating endo-cycloadducts with high yields and exceptional enantioselectivities, often exceeding 98% ee researchgate.net. The chiral iron complex acts as a Lewis acid, coordinating to the dienophile and activating it for cycloaddition while simultaneously directing the stereochemical course of the reaction.

Hydroalkylation Reactions: In the realm of metal-catalyzed transformations, oxazolidine moieties have been incorporated into ligands to facilitate asymmetric hydroalkylation. For example, nickel-catalyzed hydroalkylation reactions employing pyridine-oxazolidine ligands have been investigated. While certain pyridine-oxazolidine ligands have shown moderate success in achieving high yields, the enantioselectivities achieved in these specific instances were generally low, with reported ee values of 2% and 15% for different ligand variations nih.gov. Nevertheless, this highlights the potential for oxazolidine-containing structures to influence stereochemistry in catalytic processes.

Aldol and Conjugate Addition Reactions: Oxazolidinones, particularly those developed by Evans and coworkers, are renowned chiral auxiliaries that have been extensively utilized in asymmetric aldol reactions and 1,4-conjugate additions researchgate.netresearchgate.net. By covalently attaching the oxazolidinone auxiliary to a carboxylic acid derivative, chemists can generate chiral enolates that react diastereoselectively with electrophiles. The rigid structure and the bulky substituent at the C4 or C5 position of the oxazolidinone ring effectively control the facial selectivity of the enolate, leading to high levels of stereocontrol in the newly formed stereocenters. These auxiliaries can be readily cleaved after the desired transformation, regenerating the chiral auxiliary and providing access to enantiomerically enriched products.

Other Transformations: Beyond these examples, oxazolidine-based auxiliaries have also been instrumental in controlling stereochemistry in reactions such as asymmetric hydrogenation, cyclopropanation, and epoxidation of carbon-carbon double bonds epfl.ch. The ability to diastereoselectively functionalize carbon-carbon multiple bonds through the use of these auxiliaries underscores their broad utility in constructing complex chiral molecules.

Stereochemical Manipulation within the Scaffold: Furthermore, the 4-hydroxy-oxazolidine scaffold itself, as exemplified by isoxazolidin-4-ols, presents opportunities for stereochemical control and manipulation. Methods involving oxidation followed by diastereoselective reduction, or hydroboration-oxidation sequences, can be employed to control or invert the relative stereochemistry at specific positions within the ring, enabling the synthesis of specific stereoisomers vulcanchem.com.

Data Tables

The following tables summarize key research findings illustrating the stereochemical control enabled by oxazolidine and oxazolidinone derivatives.

Table 1: Fe(III)-Catalyzed Asymmetric Diels-Alder Reaction of Oxazolidin-2-ones

| Diene | Dienophile (Oxazolidin-2-one Derivative) | Catalyst System | Yield (%) | ee (%) | Selectivity |

| Cyclopentadiene | Substituted acryloyloxazolidin-2-ones | Fe(ClO₄)₃·6H₂O / Bolm's ligand (chiral) | Up to 99 | Up to 98 | endo |

Table 2: Ni-Catalyzed Hydroalkylation Using Pyridine-Oxazolidine Ligands

| Substrate (Acyl Enamine) | Ligand (Pyridine-Oxazolidine) | Yield (%) | ee (%) |

| Acyl enamine (product 3a) | L1 | 54 | 2 |

| Acyl enamine (product 3a) | L2 | 29 | 15 |

Compound List

this compound

Isoxazolidin-4-ol hydrochloride

Oxazolidin-2-ones

Oxazolidines

Pyridine-oxazolidine ligands

α,β-Unsaturated oxazolidin-2-one derivatives

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes for 1,2-Oxazolidin-4-ol (B2481866)

The pursuit of more efficient and environmentally benign synthetic routes for this compound is a critical area for future development. Current methods for related isoxazolidines often involve multi-step processes that may require harsh conditions or generate significant waste mdpi.combohrium.comresearchgate.net. Future research will likely concentrate on:

Exploration of Novel Reactivity Patterns and Transformations

Unlocking the full synthetic potential of this compound requires a deeper understanding and exploration of its reactivity. Future research directions include:

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automation)

The implementation of advanced synthetic technologies promises to revolutionize the production and exploration of this compound.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry will play an increasingly vital role in understanding and predicting the behavior of this compound.

Unexplored Applications in Material Science and Catalysis

While oxazolidine (B1195125) derivatives have found applications, the specific potential of this compound in material science and catalysis remains largely unexplored. Future research could uncover novel uses in:

The exploration of these future directions promises to expand the chemical utility and application landscape of this compound.

Q & A

Q. What are the established synthetic methodologies for 1,2-Oxazolidin-4-ol, and how do reaction parameters (e.g., solvent, temperature) impact stereochemical outcomes?

Methodological Answer: Hydroboration-oxidation of substituted isoxazolidines is a key method, where stereochemical control is achieved via borane reagent selection (e.g., BH₃·THF) and temperature modulation (-78°C to 25°C). Polar aprotic solvents like THF enhance regioselectivity, while protic solvents may induce side reactions. Systematic optimization of stoichiometry and quenching protocols is critical for high enantiomeric excess (>90% ee) .

Q. How should researchers select and validate spectroscopic techniques for unambiguous structural elucidation of this compound analogs?

Methodological Answer: Combine ¹H/¹³C NMR (for substituent patterns), IR (C=O/N-O stretching at 1680-1720 cm⁻¹ and 950-980 cm⁻¹), and HRMS for molecular formula confirmation. For stereochemical ambiguity, NOESY or X-ray crystallography is essential. Computational models (e.g., InChI-based DFT simulations) can predict spectral profiles for validation .

Q. What in vitro assays are most suitable for evaluating the antimicrobial activity of this compound analogs?

Methodological Answer: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Include linezolid as a positive control. Mechanistic studies benefit from time-kill assays and β-galactosidase release assays to assess membrane disruption .

Advanced Research Questions

Q. What experimental strategies address contradictory yields in cyclization reactions of β-amino alcohols to form this compound under acidic vs. basic conditions?

Methodological Answer: Contradictions often stem from competing pathways (e.g., elimination vs. cyclization). Conduct controlled pH experiments (2-12), monitor intermediates via LC-MS, and perform kinetic studies. Davies et al. (2000) resolved discrepancies by isolating intermediates via cryogenic quenching .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced metabolic stability?

Methodological Answer: Use DFT (B3LYP/6-31G*) to assess electron density at the carbonyl group, predicting hydrolysis susceptibility. Molecular dynamics simulations (AMBER force field) model solvation effects. Substituents at C3/C5 that sterically hinder nucleophilic attack improve stability .

Q. What catalytic systems enable enantioselective synthesis of this compound derivatives?

Methodological Answer: Chiral Lewis acids (e.g., BINOL-Al complexes) achieve >80% ee in asymmetric cycloadditions. Enantiomeric ratios are quantified via chiral HPLC (Chiralpak IA) or Mosher ester analysis. Dess-Martin periodinane oxidation enhances stereochemical fidelity .

Q. How can researchers reconcile discrepancies between theoretical and experimental dipole moments in this compound derivatives?

Methodological Answer: Validate computational models (gas-phase vs. solvent-inclusive PCM) against dielectric constant measurements. Cross-reference with X-ray-derived electrostatic potential maps to identify anisotropic charge distributions .

Q. What strategies optimize kinetic studies of this compound ring-opening reactions in protic media?

Methodological Answer: Employ in situ NMR/UV-Vis for real-time monitoring. Maintain isothermal conditions (±0.1°C) using jacketed reactors. For pH studies, use buffered systems with biologically relevant ionic strength. Keirs et al. (1991) established pseudo-first-order kinetics with excess nucleophile .

Key Considerations for Data Analysis

- Contradiction Resolution: Systematically vary experimental parameters (catalysts, solvents) and replicate studies to isolate variables. Cross-validate analytical data (e.g., NMR + X-ray) to resolve structural ambiguities .

- Computational Validation: Compare DFT-predicted properties (e.g., dipole moments, spectral data) with experimental results to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.